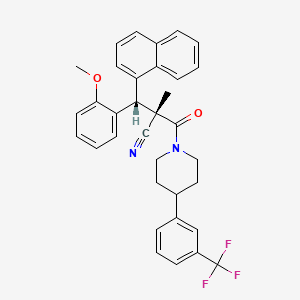
WAY-204688
描述
准备方法
WAY-204688 的合成路线和反应条件涉及多个步骤
化学反应分析
WAY-204688 经历各种类型的化学反应,包括:
氧化: 这种反应涉及添加氧或去除氢。氧化反应中常用的试剂包括高锰酸钾和三氧化铬。
还原: 这种反应涉及添加氢或去除氧。还原反应中常用的试剂包括氢化锂铝和硼氢化钠。
取代: 这种反应涉及用另一个官能团取代一个官能团。取代反应中常用的试剂包括卤素和亲核试剂。
科学研究应用
WAY-204688 有多种科学研究应用,包括:
化学: 它被用作工具化合物来研究核因子 κB 的抑制及其对各种生物过程的影响。
生物学: this compound 用于研究雌激素受体在细胞信号通路和基因表达中的作用。
医药: 它在治疗炎症性疾病(如类风湿性关节炎和败血症)方面具有潜在的治疗应用。
作用机制
WAY-204688 通过选择性结合雌激素受体 α 并抑制核因子 κB 的转录活性来发挥其作用。 这种抑制依赖于雌激素受体 α 的激动作用,并被雌激素受体 α 拮抗剂氟维司群逆转 . 所涉及的分子靶点和途径包括雌激素受体 α 和核因子 κB 信号通路 .
相似化合物的比较
WAY-204688 独特之处在于它通过雌激素受体 α 激动作用选择性抑制核因子 κB。类似的化合物包括:
17α-乙炔基 17β-雌二醇: 一种用于激素替代疗法和口服避孕药的合成雌激素。
氟维司群: 一种用于治疗激素受体阳性乳腺癌的雌激素受体拮抗剂。
他莫昔芬: 一种用于治疗乳腺癌的选择性雌激素受体调节剂.
生物活性
WAY-204688 is a selective estrogen receptor (ER) modulator that has garnered attention for its unique biological activities, particularly its ability to inhibit NF-κB transcriptional activity. This compound is part of a class of drugs known as pathway-selective estrogen receptor ligands, which exhibit distinct pharmacological profiles compared to traditional estrogenic compounds.
- Chemical Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 348.43 g/mol
- CAS Number : 1225003-61-3
This compound functions primarily as an ERα selective agonist that inhibits NF-κB signaling pathways without exhibiting conventional estrogenic activity. This selectivity is significant as it allows for the modulation of inflammatory responses and other cellular processes without the side effects typically associated with estrogen therapy.
Inhibition of NF-κB Transcriptional Activity
Research indicates that this compound effectively inhibits NF-κB transcriptional activity with an IC50 value of approximately 0.1 µM, demonstrating its potency in modulating inflammatory pathways. This inhibition is crucial for conditions where NF-κB plays a role in disease progression, such as rheumatoid arthritis and certain cancers .
Estrogen Receptor Selectivity
This compound shows a high selectivity for ERα over ERβ, which is important for targeting specific biological pathways. This selectivity allows researchers to explore the therapeutic potential of this compound in various conditions related to estrogen signaling:
| Receptor | Binding Affinity (Ki) |
|---|---|
| ERα | 0.2 nM |
| ERβ | >1000 nM |
Case Studies and Research Findings
- Inflammation and Autoimmunity : In a study involving mouse models of sepsis, this compound demonstrated a reduction in inflammatory cytokines and improved survival rates compared to controls. This suggests its potential utility in treating inflammatory diseases .
- Bone Health : Another study highlighted the role of this compound in promoting bone density in ovariectomized rats, indicating its potential application in osteoporosis treatment by selectively activating ERα pathways involved in bone remodeling .
- Cancer Research : Investigations into the effects of this compound on breast cancer cell lines revealed its ability to inhibit cell proliferation and induce apoptosis, further supporting its role as a therapeutic agent in hormone-sensitive cancers .
Comparative Analysis with Related Compounds
To better understand the efficacy and selectivity of this compound, it is useful to compare it with similar compounds:
| Compound | ER Selectivity | IC50 (NF-κB Inhibition) | Therapeutic Area |
|---|---|---|---|
| This compound | High (ERα) | 0.1 µM | Inflammation, Cancer |
| WAY-169916 | Moderate (ERα/ERβ) | 0.5 µM | Osteoporosis, Inflammation |
| Tamoxifen | Low (Mixed) | 1 µM | Breast Cancer |
属性
IUPAC Name |
(2S)-2-[(S)-(2-methoxyphenyl)-naphthalen-1-ylmethyl]-2-methyl-3-oxo-3-[4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31F3N2O2/c1-33(22-38,32(40)39-19-17-23(18-20-39)25-11-7-12-26(21-25)34(35,36)37)31(29-14-5-6-16-30(29)41-2)28-15-8-10-24-9-3-4-13-27(24)28/h3-16,21,23,31H,17-20H2,1-2H3/t31-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPONCMNBSEYQW-CQTOTRCISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C(C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](C#N)([C@H](C1=CC=CC=C1OC)C2=CC=CC3=CC=CC=C32)C(=O)N4CCC(CC4)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336370 | |
| Record name | (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796854-35-8 | |
| Record name | WAY-204688 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796854358 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R)-2-((S)-(2-Methoxyphenyl)-(1-naphthyl)methyl)-2-methyl-3-oxo-3-(4-(3-(trifluoromethyl)phenyl)-1-piperidyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | WAY-204688 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QT9VF4MW6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















